Cas no 5782-70-7 (4-Isopropylpyrimidin-2-amine)

4-Isopropylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Isopropylpyrimidin-2-amine
- 2-Pyrimidinamine, 4-(1-methylethyl)- (9CI)
- 4-Isopropyl-2-pyrimidinamine
- 4-propan-2-ylpyrimidin-2-amine
- 2-Amino-4-isopropyl-pyrimidin
- 4-isopropyl-pyrimidin-2-ylamine
- PYR059
- SB55873
- DTXSID60562457
- AVRNZAITOUMSPB-UHFFFAOYSA-N
- SCHEMBL18401381
- GS2554
- SCHEMBL83993
- 5782-70-7
- 4-(Propan-2-yl)pyrimidin-2-amine
- DB-367869
- AKOS005174637
- AS-43638
- EN300-1256018
- 2-pyrimidinamine,4-(1-methylethyl)-
- CS-0453916
- MFCD11847654
-
- MDL: MFCD11847654
- インチ: InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)
- InChIKey: AVRNZAITOUMSPB-UHFFFAOYSA-N
- SMILES: CC(C)C1=NC(=N)NC=C1
計算された属性
- 精确分子量: 137.09500
- 同位素质量: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 278.9±33.0 °C at 760 mmHg
- PSA: 51.80000
- LogP: 1.76340
4-Isopropylpyrimidin-2-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-Isopropylpyrimidin-2-amine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Isopropylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB294135-1 g |
4-Isopropyl-2-pyrimidinamine; 95% |
5782-70-7 | 1g |
€289.80 | 2023-04-26 | ||
Matrix Scientific | 064458-500mg |
4-Isopropylpyrimidin-2-amine |
5782-70-7 | 500mg |
$237.00 | 2023-09-11 | ||
Chemenu | CM165399-1g |
4-Isopropylpyrimidin-2-amine |
5782-70-7 | 95% | 1g |
$430 | 2021-08-05 | |
Enamine | EN300-1256018-2500mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 2500mg |
$486.0 | 2023-10-02 | |
Enamine | EN300-1256018-10.0g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 10g |
$1759.0 | 2023-06-08 | |
Enamine | EN300-1256018-0.1g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 0.1g |
$81.0 | 2023-06-08 | |
Enamine | EN300-1256018-1.0g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 1g |
$232.0 | 2023-06-08 | |
Enamine | EN300-1256018-250mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 250mg |
$114.0 | 2023-10-02 | |
Enamine | EN300-1256018-500mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 500mg |
$181.0 | 2023-10-02 | |
1PlusChem | 1P00EEG0-1g |
2-Pyrimidinamine, 4-(1-methylethyl)- (9CI) |
5782-70-7 | 95% | 1g |
$187.00 | 2025-02-27 |
4-Isopropylpyrimidin-2-amine 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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4. Book reviews
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7. Caper tea
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8. Back matter
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
4-Isopropylpyrimidin-2-amineに関する追加情報
Chemical Profile of 4-Isopropylpyrimidin-2-amine (CAS No. 5782-70-7)
4-Isopropylpyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 5782-70-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 4-Isopropylpyrimidin-2-amine consists of a pyrimidine ring substituted with an isopropyl group at the 4-position and an amino group at the 2-position. This configuration imparts unique electronic and steric properties, which can be exploited to modulate interactions with biological targets. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine core enhances its reactivity, facilitating further functionalization for drug development purposes.
In recent years, 4-Isopropylpyrimidin-2-amine has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its utility extends to the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. The compound’s ability to serve as a versatile building block has been highlighted in several cutting-edge studies published in leading scientific journals.
One notable application of 4-Isopropylpyrimidin-2-amine is in the design of Janus kinases (JAK) inhibitors, which play a crucial role in inflammatory and autoimmune diseases. Researchers have leveraged the compound’s structural features to develop novel inhibitors with improved selectivity and efficacy. For instance, modifications at the 4-isopropyl position have been shown to enhance binding affinity to specific JAK isoforms, thereby offering promising therapeutic avenues.
Furthermore, 4-Isopropylpyrimidin-2-amine has been investigated for its potential in antiviral research. The pyrimidine core is a common motif in nucleoside analogs, which are widely used to inhibit viral replication. By incorporating 4-Isopropylpyrimidin-2-amine into viral polymerase inhibitors, scientists aim to develop drugs that can effectively target RNA and DNA viruses without significant off-target effects.
The agrochemical sector has also recognized the significance of 4-Isopropylpyrimidin-2-amine as a precursor for developing novel pesticides and herbicides. Its structural framework allows for the creation of compounds that can interact with enzymatic pathways in pests and weeds, providing effective crop protection solutions. Recent studies have demonstrated its role in synthesizing bioactive molecules that exhibit herbicidal activity while maintaining environmental safety.
The synthesis of 4-Isopropylpyrimidin-2-amine typically involves multi-step organic reactions, starting from readily available pyrimidine derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making the compound more accessible for research and industrial applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions are commonly employed to construct the desired structure with high purity.
In terms of pharmacokinetic properties, 4-Isopropylpyrimidin-2-amine exhibits moderate solubility in organic solvents, which is advantageous for formulation development. Its metabolic stability has been assessed through preclinical studies, providing insights into its potential pharmacokinetic profile. These findings are crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
The future prospects of 4-Isopropylpyrimidin-2-amine are promising, with ongoing research exploring its applications in emerging therapeutic areas such as oncology and neurology. The compound’s ability to serve as a scaffold for structure-based drug design continues to drive innovation in medicinal chemistry. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced biological activity and improved clinical outcomes.
In conclusion, 4-Isopropylpyrimidin-2-am ine (CAS No. 5782-707) is a multifaceted compound with significant potential across multiple sectors of chemical research. Its structural features and biological activities make it a valuable asset in pharmaceutical development, agrochemical innovation, and beyond. As scientific understanding advances, the applications of this compound are likely to expand, contributing to advancements in human health and agricultural productivity.
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